molecular formula C14H17ClN2 B1287287 N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride CAS No. 41625-94-9

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

Cat. No. B1287287
CAS RN: 41625-94-9
M. Wt: 248.75 g/mol
InChI Key: YCXDYHIRHFPVIF-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is a compound that can be associated with the field of organic chemistry, particularly with the synthesis and study of amino acid derivatives and their potential interactions with biological receptors. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-protected amino acids, is discussed in the first paper, where 2-phenylisopropyl and t-butyl trichloroacetimidates are used as reagents for esterification under mild neutral conditions . This suggests that similar methods could potentially be applied to synthesize N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride by protecting the amino group and then introducing the phenylethyl moiety.

Molecular Structure Analysis

The second paper provides information on the synthesis of dopamine receptor ligands, including N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine . The structural modifications and the introduction of a 2-phenylethyl group on the nitrogen atom are particularly relevant, as they could influence the binding affinity to receptors. This suggests that the molecular structure of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, with its phenylethyl substitution, may also exhibit unique binding characteristics.

Chemical Reactions Analysis

The reactivity of similar compounds is not directly addressed in the provided papers. However, the synthesis of N-protected amino acids and the modification of dopamine receptor ligands imply that N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride could participate in reactions typical of amines, such as acylation or alkylation, which could be used to further modify the compound or to study its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred based on the presence of the amino and phenyl groups. For instance, the introduction of a 2-phenylethyl group is mentioned to increase lipophilicity, which could affect the solubility and receptor binding of the compound .

Relevant Case Studies

No specific case studies are mentioned in the provided papers. However, the study of dopamine receptor affinities in the second paper indicates that compounds with structural similarities to N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride could be of interest in pharmacological research, particularly in the context of neurological disorders where dopamine receptors are a key focus .

Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds like N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride are utilized in industries such as textiles and agriculture. Advanced oxidation processes (AOPs) are effective in mineralizing these compounds, improving water treatment schemes. Ozone and Fenton processes show high reactivity towards amines, dyes, and pesticides. The degradation mechanisms vary with pH, and hybrid methods offer optimized conditions for effective treatment of effluents (Bhat & Gogate, 2021).

Catalysis and Synthesis

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride plays a role in the synthesis of novel compounds. For instance, its reaction with chloral and subsequent treatment produces a series of substituted compounds, providing insights into the conformation of products through high-resolution spectra and ab initio calculations (Issac & Tierney, 1996).

Biodegradation by Pseudomonas Species

Pseudomonas species can utilize biogenic amines, including those similar to N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride, as carbon and energy sources. This capability is pivotal for understanding catabolic pathways and designing microbes for eliminating biogenic amines from various sources (Luengo & Olivera, 2020).

Antitumor Applications

Compounds like FTY720, structurally related to nitrogen-containing amines, exhibit antitumor efficacy in several cancer models through S1PR-independent mechanisms. This suggests potential therapeutic applications of similar nitrogen-containing compounds in cancer treatment (Zhang et al., 2013).

properties

IUPAC Name

2-N-(2-phenylethyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDYHIRHFPVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596157
Record name N~1~-(2-Phenylethyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41625-94-9
Record name N~1~-(2-Phenylethyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-(2-phenylethyl)benzene-1.2-diamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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